1,2-Pentanodiol

Descripción general

Descripción

Synthesis Analysis

1,2-Pentanediol can be synthesized from biomass-derived compounds, such as furfural, through a process involving dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. A notable method involves converting furfural to 1,5-pentanediol with an 84% yield using these steps. This process demonstrates the potential for biorenewable production of 1,2-pentanediol, presenting an economically preferred route over traditional methods (Brentzel et al., 2017).

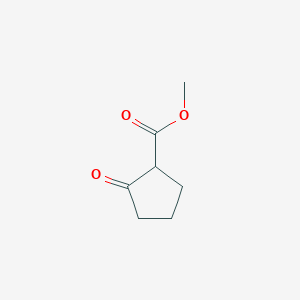

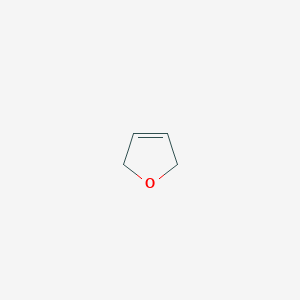

Molecular Structure Analysis

The molecular structure of 1,2-Pentanediol, as investigated through various analytical techniques, reveals the intricate details of its chemical makeup. Research on compounds such as DL-3-Chloro-2,4-pentanediol has provided insights into the crystal structure of related diols, helping to understand the structural aspects of 1,2-Pentanediol (KuribayashiShunsuke, 1975).

Chemical Reactions and Properties

1,2-Pentanediol's chemical reactivity and properties are influenced by its structure. For instance, its production from furfuryl alcohol over various fine-shaped Pt/CeO2 catalysts showcases the impact of the chemical state of Pt and the surface oxygen vacancies of CeO2 on the selective production of 1,2-Pentanediol. The yield of 1,2-Pentanediol can reach up to 77% over Pt/CeO2-nanocube, highlighting the importance of metal-support interaction (Tong et al., 2018).

Physical Properties Analysis

The physical properties of 1,2-Pentanediol, such as surface tension, have been studied in detail. Measurements in a temperature range between 288 and 308 K using the Wilhelmy plate method revealed specific interactions of the hydrophobic parts of the molecules at the interface, indicating the complex behavior of 1,2-Pentanediol in aqueous solutions (Gliński et al., 1999).

Chemical Properties Analysis

Explorations into the chemical properties of 1,2-Pentanediol highlight its role in the synthesis of high molecular weight polyesters and its application in various chemical processes. Its integration into biobased polyesters, for example, showcases its utility in creating materials with desirable thermo-mechanical properties (Lu et al., 2017).

Aplicaciones Científicas De Investigación

Hidrogenólisis de Furfural

El 1,2-Pentanodiol juega un papel crucial en la hidrogenólisis del furfural, un compuesto de plataforma derivado de la biomasa. La transformación del furfural en valiosos pentanodioles es importante para la producción sostenible de polímeros bio-basados . Se ha informado que un sistema catalítico compuesto por nanopartículas bimetálicas de Pt–Fe altamente dispersas en un soporte comercial de titanato de magnesio (MT) promueve la apertura selectiva del anillo a this compound .

Síntesis en un solo paso

Se ha desarrollado una síntesis en un solo paso de this compound utilizando un catalizador bifuncional de Ti-MWW reforzado con nanopartículas de CeO2. Este método acorta eficazmente la ruta sintética y evita la separación de intermediarios . El catalizador exhibe una excelente catálisis para la hidratación oxidativa con alta conversión y selectividad .

Monómero para la síntesis de polímeros

El this compound es un producto químico de alto valor agregado que juega un papel fundamental en la producción de varios polímeros. Se utiliza como monómero para la síntesis de poliésteres, poliuretanos y poliamidas .

Intermediario en la producción de fungicidas

El this compound se utiliza como intermediario en la producción del fungicida propiconazol .

Formulación cosmética

En la industria cosmética, el this compound se utiliza en varias formulaciones debido a sus características únicas y versatilidad .

6. Producción de fibras de poliéster y surfactantes El this compound es una materia prima importante para la producción de fibras de poliéster y surfactantes .

Aplicaciones farmacéuticas

El this compound también se utiliza en la industria farmacéutica como materia prima .

Combustible o solvente potencial

Debido a sus propiedades químicas, el this compound tiene aplicaciones potenciales como combustible o solvente

Mecanismo De Acción

Target of Action

1,2-Pentanediol, also known as Pentane-1,2-diol, primarily targets the furan ring in the biomass-derived platform compound furfural . The furan ring plays a crucial role in the transformation of furfural into valuable pentanediols, which are important for the sustainable production of bio-based polymers .

Mode of Action

The interaction of 1,2-Pentanediol with its target involves a selective hydrogenolysis process . In this process, a catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support is used . The electron transfer from Fe to Pt weakens the hydrogenation activity of the furan ring and promotes selective ring-opening to 1,2-Pentanediol .

Biochemical Pathways

The biochemical pathway affected by 1,2-Pentanediol involves the hydrogenolysis of furfural . This process leads to the transformation of furfural, a biomass-derived platform compound, into valuable pentanediols . The downstream effects include the production of bio-based polymers, which have applications in various industries .

Pharmacokinetics

This allows the reaction to proceed at a hydrogen pressure as low as 0.1 MPa , suggesting that the bioavailability of 1,2-Pentanediol may be influenced by environmental conditions such as pressure.

Result of Action

The result of 1,2-Pentanediol’s action is the production of bio-based polymers . These polymers are used in packaging, engineering plastic, textiles, cosmetics, detergents, lubricants, optical films, polyester resins, polyurethane foams, inks, adhesives, and sealants due to their desirable properties such as flexibility, durability, chemical resistance, and thermal insulation properties .

Action Environment

The action of 1,2-Pentanediol is influenced by environmental factors such as temperature and pressure . Under mild conditions of 140 °C and 0.1 MPa, the catalyst used in the reaction offers a high production rate of 1,2-Pentanediol . This suggests that the compound’s action, efficacy, and stability are highly dependent on the environmental conditions under which the reaction takes place.

Safety and Hazards

Propiedades

IUPAC Name |

pentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVRQHFDJLLWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

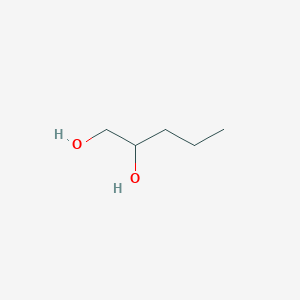

Canonical SMILES |

CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863522 | |

| Record name | 1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow hygroscopic liquid; [Acros Organics MSDS] | |

| Record name | 1,2-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5343-92-0 | |

| Record name | 1,2-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pentanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50C1307PZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 1,2-pentanediol is C5H12O2, and its molecular weight is 104.15 g/mol. [] Spectroscopic data, including IR, 1H-NMR, and MS analysis, can be found in the literature for structural confirmation. []

A: Density functional theory (DFT) calculations have been employed to understand the reaction mechanism of furfural alcohol ring-opening to 1,2-pentanediol. [] These calculations revealed that water plays a critical role in promoting the ring-opening process and enhancing selectivity towards 1,2-pentanediol formation. [] Further computational studies, including QSAR modeling, could provide valuable insights into the structure-activity relationships and optimize the synthesis of 1,2-pentanediol.

A: 1,2-pentanediol generally exhibits good stability in various cosmetic formulations, particularly as a co-preservative. [] Research has shown that it can be combined with other antimicrobial agents, such as phenoxyethanol and ethylhexylglycerin, to achieve broad-spectrum antimicrobial efficacy and enhance the overall stability of the formulation. [, ] Furthermore, incorporating 1,2-pentanediol into nano-pigment spraying print ink with other additives like 1,2-propanediol, diethylene glycol, and ethylene glycol has been shown to improve the stability of the dispersion system. []

A: In cosmetics, alternative preservatives and multifunctional ingredients can be considered depending on the specific application. These may include other alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol), organic acids (e.g., benzoic acid, sorbic acid), and their salts. [, ] The choice of alternative depends on factors such as efficacy, compatibility with other ingredients, cost, and consumer acceptance. For instance, while parabens were commonly used, concerns about their potential toxicity and skin irritation have led to the exploration of alternatives like 1,2-alkanediols. [, ]

ANone: Research on 1,2-pentanediol and related compounds can be facilitated by:

- Analytical Techniques: Gas chromatography (GC) [, ], mass spectrometry (MS) [], and spectroscopic methods (IR, NMR) [] are essential for characterization and quantification.

- Computational Tools: DFT calculations [] and molecular modeling software are valuable for investigating reaction mechanisms and predicting properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)

![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)